molecular formula C14H14O B1608917 (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol CAS No. 76350-85-1

(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol

Cat. No. B1608917
CAS RN: 76350-85-1
M. Wt: 198.26 g/mol
InChI Key: CEHQWCFLTWFAOL-UHFFFAOYSA-N
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Description

“(2’-Methyl-[1,1’-biphenyl]-3-yl)methanol” is a chemical compound with the molecular formula C13H12O . It is also known by other names such as 2-Biphenylmethanol, 2-(Hydroxymethyl)biphenyl, Biphenyl-2-yl-methanol, 2-Phenylbenzyl alcohol, and o-Phenyl benzyl alcohol .


Molecular Structure Analysis

The molecular structure of “(2’-Methyl-[1,1’-biphenyl]-3-yl)methanol” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“(2’-Methyl-[1,1’-biphenyl]-3-yl)methanol” has a molecular weight of 184.2338 . More detailed physical and chemical properties could not be found in the available resources .

Scientific Research Applications

Catalytic Applications

(Sarki et al., 2021) discuss the use of methanol as both a C1 synthon and hydrogen source in selective N-methylation of amines, emphasizing its application in chemical synthesis and energy technologies. This highlights the potential role of (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol in similar catalytic processes.

Methanol as a Building Block

The work of (Dalena et al., 2018) provides an overview of methanol's utility in forming more complex chemical structures. This underscores the significance of (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol as a potential intermediate in the synthesis of various complex compounds.

Methanol in Lipid Dynamics

(Nguyen et al., 2019) explore methanol's impact on lipid dynamics, indicating its influence on lipid transfer and flip-flop kinetics. This suggests that derivatives like (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol could play a role in studies related to biomembranes and lipid dynamics.

Synthesis of Pharmaceutical Agents

Research by (Sarki et al., 2021) also demonstrates the synthesis of pharmaceutical agents like venlafaxine and imipramine using methanol as a key component. This underscores the importance of (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol in the pharmaceutical industry for drug synthesis.

Methanol in Biological Membranes

(Nguyen et al., 2019) indicate that methanol can influence the structure-function relationship in biological membranes, suggesting potential applications of (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol in studying protein-lipid interactions and membrane dynamics.

Potential for Green Chemistry

(Hu & Shan, 2020) emphasize methanol's use ingreen chemistry, where it is employed as a methylating reagent in the synthesis of complex organic compounds. This indicates the potential use of (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol in environmentally friendly synthesis processes.

Application in Organic Synthesis

(Ohta et al., 1987) discuss the preparation of methanol derivatives and their conversion into carbonyl compounds. This suggests the use of (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol in the synthesis of carbonyl compounds and other organic synthesis applications.

Use in Liquid Crystals and Engineering Plastics

(Yoshiteru et al., 2004) explore the production of dimethylbiphenyl, a valuable monomer for liquid crystals and engineering plastics, using methanol. The study highlights the potential application of (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol in these industries.

Methanol in Methylation Reactions

(Ogata et al., 2018) demonstrate the use of methanol for selective methylation of aromatic amines. This indicates the potential for using (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol in similar methylation processes.

Biological Conversion of Methanol

(Whitaker et al., 2017) discuss engineering E. coli to convert methanol into metabolites, demonstrating methanol's role in biological systems. This suggests potential bioengineering applications of (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol.

Methanol in Energy Production

(Dalena et al., 2018) and (Whitaker et al., 2017) both highlight methanol's use in energy production, suggesting potential applications of (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol in this field, particularly in fuel cells and hydrogen storage.

properties

IUPAC Name

[3-(2-methylphenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHQWCFLTWFAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362655
Record name (2'-Methyl[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol

CAS RN

76350-85-1
Record name (2'-Methyl[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(2-Methylphenyl)benzyl alcohol was prepared as follows: Under a nitrogen atmosphere a stirred mixture of magnesium turnings (3.0 g, 0.12 mole) and 10 ml of 1,2-dibromoethane in 100 ml of dry tetrahydrofuran was heated to 30°. To the stirred mixture was added dropwise 4,5-dihydro-4,4-dimethyl-2-(3-bromophenyl)oxazole (26.9 g, 0.11 mole) in 50 ml of dry tetrahydrofuran. Upon complete addition, the reaction mixture was heated at reflux for 1.5 hours. The so-prepared Grignard reagent was cooled, placed in a dropping funnel, and added dropwise at 0° to a stirred solution of 2-bromotoluene (18.1 g, 0.11 mole) and 0.5 g of bis(1,3-diphenylphosphino)propanenickel(II) chromate in 150 ml of dry tetrahydrofuran. The temperature of the reaction mixture was maintained at 0° throughout the addition. Upon complete addition, the temperature was allowed to rise to 15°, and the reaction mixture was stirred for 16 hours, then heated under reflux for approximately 24 hours. The reaction mixture was cooled and poured into 500 ml of water. The resultant emulsion was broken by pouring small amounts of the mixture into 1000 ml portions of water. Each portion was extracted with two 200 ml portions of toluene. The combined toluene extracts were evaporated under reduced pressure to afford 25 g of oily residue. The combined water layers were divided into three parts, and to each part was added 10 ml of 6 N hydrochloric acid. Each part was extracted with toluene. The combined extracts were evaporated under reduced pressure to give an additional 8.8 g of oily residue. The residues were combined and impurities removed by distillation using a Kugelrohr distilling system. The residue was purified by column chromatography on silica gel, producing 4,5-dihydro-4,4-dimethyl-2-[(2'-methyl[1,1'biphenyl]-3-yl)oxazole (7.2 g).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
26.9 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
18.1 g
Type
reactant
Reaction Step Six
[Compound]
Name
bis(1,3-diphenylphosphino)propanenickel(II) chromate
Quantity
0.5 g
Type
reactant
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
K Bamminger, V Pichler, C Vraka, T Nehring… - Pharmaceuticals, 2023 - mdpi.com
PD-1/PD-L1 immune checkpoint blockade for cancer therapy showed promising results in clinical studies. Further endeavors are required to enhance patient stratification, as, at present, …
Number of citations: 6 www.mdpi.com
Y OuYang, J Gao, L Zhao, J Lu, H Zhong… - Journal of Medicinal …, 2021 - ACS Publications
Two series of novel o-(biphenyl-3-ylmethoxy)nitrophenyl compounds (A1–31 and B1–17) were designed as programmed cell death protein 1 (PD-1)/PD-ligand 1 (PD-L1) inhibitors. All …
Number of citations: 22 pubs.acs.org
Z Yang, Z Liu, C Xu, J Xu, T Liu, H He, L Li, Y Ren… - Bioorganic …, 2023 - Elsevier
Programmed death protein 1 (PD-1)/programmed death protein ligand 1 (PD-L1) is one of the most promising immune checkpoints (ICs) in tumor immunology and has been actively …
Number of citations: 3 www.sciencedirect.com
A Riccio, A Coletti, D Dolciami, A Mammoli… - …, 2021 - Wiley Online Library
The interaction between programmed cell death‐1 (PD‐1) and its ligand PD−L1 activates a coinhibitory signal that blocks T‐cell activation, promoting the immune escape process in the …
D Muszak, E Surmiak, J Plewka… - Journal of medicinal …, 2021 - ACS Publications
We describe a new class of potent PD-L1/PD-1 inhibitors based on a terphenyl scaffold that is derived from the rigidified biphenyl-inspired structure. Using in silico docking, we …
Number of citations: 38 pubs.acs.org
J Park, C Kim, HJ Jeon, K Kim, MJ Kim, JK Moon… - Ecotoxicology and …, 2021 - Elsevier
Pyrethroid and organochlorine insecticides are enormously used to control agricultural and indoor insect pests. The metabolites of pyrethroid and endosulfan were used to evaluate …
Number of citations: 12 www.sciencedirect.com
S Basu, J Yang, B Xu, K Magiera-Mularz… - Journal of Medicinal …, 2019 - ACS Publications
A series of C 2 -symmetric inhibitors was designed and evaluated for inhibitory activity against the programmed cell death-1/programmed death-ligand 1(PD-1/PD-L1) protein–protein …
Number of citations: 73 pubs.acs.org
P Russomanno, G Assoni, J Amato… - Journal of Medicinal …, 2021 - ACS Publications
The inhibition of the PD-1/PD-L1 axis by monoclonal antibodies has achieved remarkable success in treating a growing number of cancers. However, a novel class of small organic …
Number of citations: 13 pubs.acs.org
X Xu, D Zhang, T Zhao, M Wang, Y Li, Q Du… - European Journal of …, 2022 - Elsevier
A series of novel biphenyl-based scaffold derivatives were identified as selective histone deacetylase 6 (HDAC6) inhibitors through an in-house compound library screening approach. …
Number of citations: 1 www.sciencedirect.com
M Zhang, J Liu, Y Wang, P Wang… - Bioorganic & Medicinal …, 2022 - Elsevier
Four series of molecular hybrids (37 final products) of neo-tanshinlactone, a natural product extracted from Salvia miltiorrhiza Bunge, and known PD-1/PD-L1 interaction inhibitors were …
Number of citations: 2 www.sciencedirect.com

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